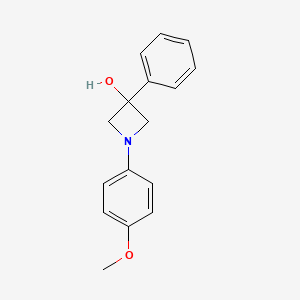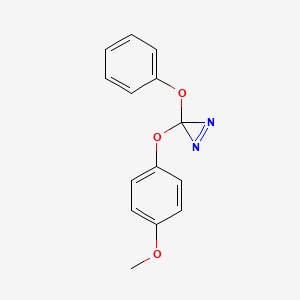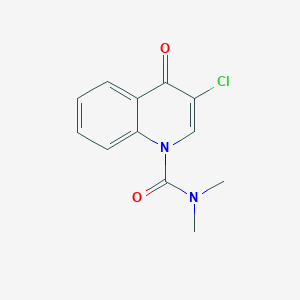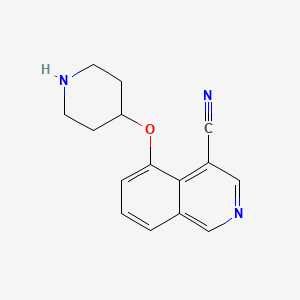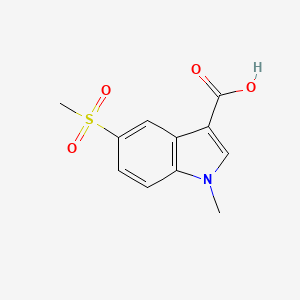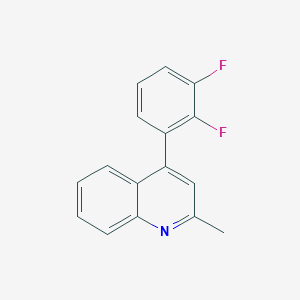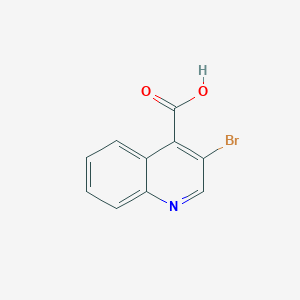
3-Bromoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound has a molecular formula of C10H6BrNO2 and is characterized by a bromine atom at the third position and a carboxylic acid group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline-4-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out under reflux conditions to ensure complete bromination. Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline-4-carboxylic acid derivatives.
- Reduction reactions result in the formation of quinoline-4-carbinol.
Scientific Research Applications
3-Bromoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoquinoline-4-carboxylic acid: Has the bromine atom at the second position, leading to different reactivity and biological activity.
3-Chloroquinoline-4-carboxylic acid: Substitutes chlorine for bromine, resulting in different chemical properties and reactivity.
Uniqueness: 3-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the third position, which enhances its reactivity in substitution reactions and its potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
PPRTZXNLFVNWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


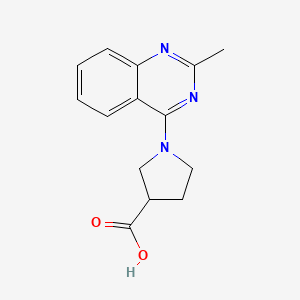
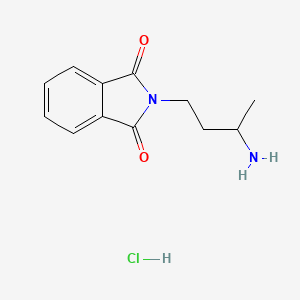
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

